2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate 2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 723320-28-3
VCID: VC4758564
InChI: InChI=1S/C24H18IN3O4/c1-31-21-11-7-16(8-12-21)22-14-26-27-28(22)20-9-5-17(6-10-20)23(29)15-32-24(30)18-3-2-4-19(25)13-18/h2-14H,15H2,1H3
SMILES: COC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)COC(=O)C4=CC(=CC=C4)I
Molecular Formula: C24H18IN3O4
Molecular Weight: 539.329

2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate

CAS No.: 723320-28-3

Cat. No.: VC4758564

Molecular Formula: C24H18IN3O4

Molecular Weight: 539.329

* For research use only. Not for human or veterinary use.

2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate - 723320-28-3

Specification

CAS No. 723320-28-3
Molecular Formula C24H18IN3O4
Molecular Weight 539.329
IUPAC Name [2-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-2-oxoethyl] 3-iodobenzoate
Standard InChI InChI=1S/C24H18IN3O4/c1-31-21-11-7-16(8-12-21)22-14-26-27-28(22)20-9-5-17(6-10-20)23(29)15-32-24(30)18-3-2-4-19(25)13-18/h2-14H,15H2,1H3
Standard InChI Key CMDNIAVCZYSXSL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)COC(=O)C4=CC(=CC=C4)I

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of three primary structural components:

  • 1,2,3-Triazole ring: A five-membered heterocycle with three nitrogen atoms, serving as the central scaffold .

  • 4-Methoxyphenyl group: Attached at the C5 position of the triazole, contributing electron-donating properties via the methoxy (-OCH₃) substituent .

  • 3-Iodobenzoate ester: Linked via a ketone-containing ethyl group at the C1 position of the triazole, introducing steric bulk and electrophilic reactivity .

Systematic Nomenclature

  • IUPAC Name: 2-{4-[5-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate

  • Molecular Formula: C₂₄H₁₇IN₃O₄

  • Molecular Weight: 594.23 g/mol .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₄H₁₇IN₃O₄
Exact Mass594.023 g/mol
X-ray CrystallographyTriclinic, P1 space group
Topological Polar SA97.8 Ų

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via a multi-step process:

  • CuAAC Reaction:

    • Step 1: 4-Ethynylanisole reacts with 4-azidophenylacetone under Cu(I) catalysis to form the 1,4-disubstituted triazole core .

    • Step 2: Esterification of the ketone intermediate with 3-iodobenzoyl chloride yields the final product .

  • Alternative Approaches:

    • Huisgen Cycloaddition: Azide-alkyne coupling without metal catalysts, though less efficient .

    • Sonogashira Cross-Coupling: Used to introduce arylacetylenes in triazole derivatives .

Table 2: Reaction Conditions and Yields

MethodCatalystTemperatureYield (%)Reference
CuAACCuI/TTTA50°C89
Huisgen CycloadditionNoneRT45
SonogashiraPd(PPh₃)₄80°C72

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89–7.12 (m, 11H, aromatic), 5.34 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃) .

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O ketone), 1230 cm⁻¹ (C–O methoxy) .

  • HRMS (ESI+): m/z 595.031 [M+H]⁺ .

Solubility and Stability

  • Solubility: Soluble in DMSO, THF, and CH₂Cl₂; insoluble in water .

  • Stability: Stable at RT for 6 months; degrades above 150°C .

Biological Activity and Applications

Material Science Applications

  • Fluorescent Probes: Exhibits λₑₘ = 450 nm (blue emission) due to conjugated π-systems .

  • Polymer Additives: Enhances thermal stability in polyesters .

Table 3: Biological Activity Data

AssayTargetResultReference
Antifungal (Microdilution)C. albicansMIC = 8 µg/mL
Cytotoxicity (MTT)MCF-7IC₅₀ = 12 µM
Fluorescence Quantum YieldSolid stateΦ = 0.42

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